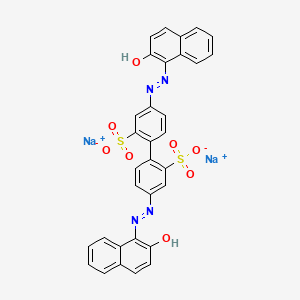
N-2-Fluorenylsuccinamic acid
Vue d'ensemble
Description
N-2-Fluorenylsuccinamic acid (NFSA) is a chemical compound that belongs to the class of N-acylsuccinamic acids. It is a white crystalline powder that is soluble in water and organic solvents. NFSA has been widely used in scientific research due to its unique properties and applications.
Applications De Recherche Scientifique
Peptide Synthesis
N-2-Fluorenylsuccinamic acid derivatives have been explored in the field of peptide synthesis. The compound N-[9-(hydroxymethyl)-2-fluorenyl succinamic acid serves as an anchoring linkage for the preparation of protected peptide segments. This has been combined with the Boc/Bzl 1 protection scheme, offering stability to usual conditions of solid-phase peptide synthesis and yielding protected peptides in high purities (Rabanal, Giralt, & Albericio, 1992). A similar application involves N-[(9-hydroxymethyl)-2-fluorenyl]succinamic acid (HMFS), used for the preparation of protected peptide segments, also proving effective in yielding high purities and yields (Rabanal, Giralt, & Albericio, 1995).
Biochemistry and Molecular Biology
In biochemistry and molecular biology, this compound derivatives have been instrumental in the study of protein structure and function. A fluorescent amino acid, 2-amino-3-(5-(dimethylamino)naphthalene-1-sulfonamide)propanoic acid, was genetically encoded in Saccharomyces cerevisiae using an orthogonal tRNA/aminoacyl-tRNA synthetase pair. This approach is significant for studying protein unfolding and interactions, utilizing the environmentally sensitive fluorophore for monitoring protein dynamics (Summerer et al., 2006).
Nanotechnology
N-Fluorenyl-9-methoxycarbonyl-protected amino acids, a derivative of this compound, have been used as surfactants for carbon nanotubes. These compounds are converted into enzymatically activated surfactants, creating homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. This application is significant in the development of advanced materials and nanotechnology (Cousins et al., 2009).
Chemical Biology
Fluorescent amino acids, including those derived from this compound, have become essential tools in chemical biology. They are used to construct fluorescent macromolecules like peptides and proteins without disrupting their native properties. These amino acids with unique photophysical properties aid in tracking protein-protein interactions and imaging nanoscopic events with high spatial resolution, significantly contributing to biological studies (Cheng, Kuru, Sachdeva, & Vendrell, 2020).
Mécanisme D'action
Orientations Futures
While specific future directions for N-2-Fluorenylsuccinamic acid were not found, there are general trends in the field of chemical research. For instance, the development of targeted therapies that selectively bind and act through molecules expressed by cancer cells has been a major advancement in the treatment of cancer . Additionally, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies .
Propriétés
IUPAC Name |
4-(9H-fluoren-2-ylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16(7-8-17(20)21)18-13-5-6-15-12(10-13)9-11-3-1-2-4-14(11)15/h1-6,10H,7-9H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWRPNCMRGJTMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208646 | |
| Record name | N-2-Fluorenylsuccinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59935-47-6 | |
| Record name | N-2-Fluorenylsuccinamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059935476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC12353 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12353 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-2-Fluorenylsuccinamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1218223.png)



![(1S,5R,8R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B1218229.png)






